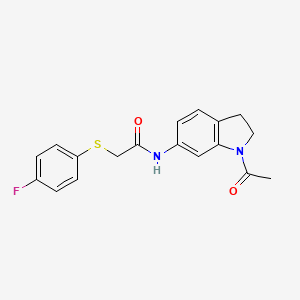

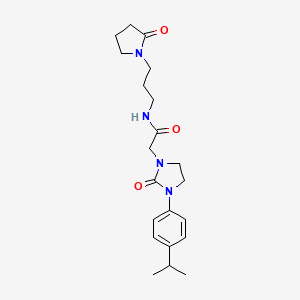

![molecular formula C13H15BrO3 B2500881 4-[(3-溴苯基)甲基]氧杂环戊烷-4-羧酸 CAS No. 1273870-44-2](/img/structure/B2500881.png)

4-[(3-溴苯基)甲基]氧杂环戊烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid is a compound that can be associated with various research areas, including the synthesis of carboxylic acid derivatives and their applications in high-performance liquid chromatography (HPLC) for detection and analysis. Although the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related bromophenyl compounds involves various strategies. For instance, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid from 4-bromodiphenyl through acetylation and haloform reaction shows a high yield and a straightforward process . Similarly, the synthesis of methyl 4'-(6-bromohexyloxy) diphenyl-4-carboxylate from 4'-hydroxybiphenyl-4-carboxylic acid through esterification and subsequent reaction with 1,6-dibromohexane indicates the feasibility of bromine introduction into the phenyl ring . These methods could potentially be adapted for the synthesis of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be elucidated using various spectroscopic techniques. For example, the structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was confirmed by X-ray diffraction methods, indicating the importance of crystallography in determining the precise molecular geometry10. NMR and IR spectroscopy are also commonly used to confirm the structures of synthesized compounds, as seen in the synthesis of 4'-Bromobiphenyl-4-carboxylic acid .

Chemical Reactions Analysis

The reactivity of bromophenyl compounds with carboxylic acids can be explored through derivatization reactions. For instance, the use of 4'-bromophenacyl triflate for the preparation of carboxylic acid ester derivatives for HPLC detection demonstrates the potential for chemical modification of carboxylic acids . Additionally, the exhaustive C-methylation of carboxylic acids by trimethylaluminium to form t-butyl compounds shows the versatility of carboxylic acids in undergoing transformation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl carboxylic acids can be inferred from their behavior in HPLC and their reactivity with various reagents. The high-performance liquid chromatography of carboxylic acids using bromomethylated coumarins as fluorescence reagents indicates the sensitivity of these compounds to detection methods and their stability under chromatographic conditions . The derivatization of carboxylic acids with bromophenacyl triflate prior to HPLC determination also highlights the importance of understanding the physical properties, such as solubility and reactivity, of these compounds .

科学研究应用

合成和化学性质

合成技术:研究已经证明了使用低成本工艺高产率合成相关化合物,如4'-溴联苯-4-羧酸,表明合成4-[(3-溴苯基)甲基]氧杂环丁酸的潜在途径(Zhu Yan-lon, 2015)。

化学转化:对类似溴苯基化合物的研究探索了它们在各种化学反应中的反应性,如氢烷氧化反应,为了解4-[(3-溴苯基)甲基]氧杂环丁酸的潜在化学行为提供了见解(V. Boev, A. I. Moskalenko, S. Belopukhov, 2017)。

生物医学应用

药物合成和修饰:与4-[(3-溴苯基)甲基]氧杂环丁酸结构相关的化合物的研究显示了在药物合成和修饰方面的潜力。这包括探索它们的反应性,以生产具有潜在药用性质的各种衍生物(Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020)。

在降解研究中的作用:研究已经调查了类似溴酚的降解机制,这对于理解4-[(3-溴苯基)甲基]氧杂环丁酸的环境和生物化学相互作用可能是相关的(Dandan Xu, Xiaozhe Song, Wenzhi Qi, Hui Wang, Z. Bian, 2018)。

镇痛活性:相关溴酚衍生物已显示出镇痛活性,暗示了类似4-[(3-溴苯基)甲基]氧杂环丁酸的化合物可能具有缓解疼痛的应用(N. F. Kirillov, R. R. Makhmudov, E. A. Nikiforova, L. G. Mardanova, 2015)。

有机反应中的催化作用:该化合物的结构类似物已被用于催化有机反应,表明4-[(3-溴苯基)甲基]氧杂环丁酸在化学合成中可能具有潜在的催化应用(Gi Uk Han, Yonghyeon Baek, Kyungsup Lee, Seohyun Shin, Hee Chan Noh, Phil Ho Lee, 2020)。

安全和危害

属性

IUPAC Name |

4-[(3-bromophenyl)methyl]oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNPXPPPRQTDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

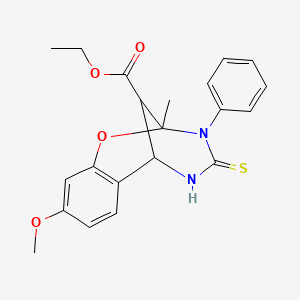

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)

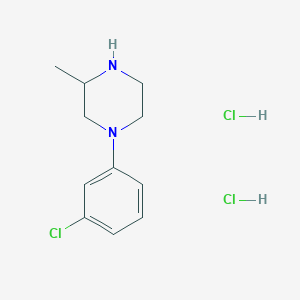

![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)

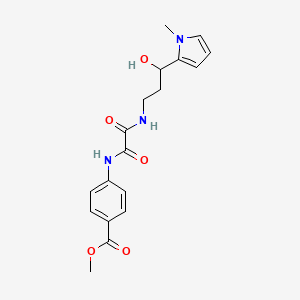

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)

![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)